molecular formula C11H24N2O2 B1382861 (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester CAS No. 1374636-08-4

(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester

Cat. No. B1382861
M. Wt: 216.32 g/mol
InChI Key: OTSWUUVDIYKZTD-MRVPVSSYSA-N
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Description

The compound “(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester” is a type of tert-butyl ester. Tert-butyl esters are a class of organic compounds that are derived from carboxylic acids . They are widely used in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of tert-butyl esters often involves the reaction of carboxylic acids with alcohols . A recent study has shown that a PCl3-mediated conversion of tert-butyl esters into esters and amides can be achieved in one-pot under air . This novel protocol is highlighted by the synthesis of skeletons of bioactive molecules and gram-scale reactions .


Molecular Structure Analysis

The molecular structure of tert-butyl esters can be analyzed using various spectroscopic techniques. For instance, Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy can be used to study the imidization of poly[(amic acid)-co-(amic ester)] precursors .


Chemical Reactions Analysis

Tert-butyl esters can undergo various chemical reactions. For example, a PCl3-mediated transesterification and aminolysis of tert-butyl esters via acid chloride formation has been reported . This transformation involves the formation of an acid chloride in situ, which is followed by reactions with alcohols or amines to afford the desired products .


Physical And Chemical Properties Analysis

Tert-butyl esters have specific physical and chemical properties. For instance, they are known to be combustible liquids . They have a specific gravity, boiling point, and melting point . They are also known to be insoluble in water .

Scientific Research Applications

Synthetic and Crystallographic Studies

(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester has been involved in synthetic and crystallographic studies. For instance, a related compound was synthesized from 3-amino-9-ethylcarbazole and characterized through methods like elemental analysis, FT-NMR, FT-IR spectroscopy, and single crystal X-ray diffraction. Such studies provide insights into the structural and chemical properties of these compounds (Kant, Singh, & Agarwal, 2015).

Synthesis of Tert-Butyl Carbamates

The compound is also relevant in the synthesis of tert-butyl carbamates. Research shows that aqueous phosphoric acid is an effective, environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method is mild, offers good selectivity, and preserves the stereochemical integrity of the substrates (Li et al., 2006).

In Synthesis of Biologically Active Compounds

This compound acts as an important intermediate in the synthesis of various biologically active compounds. For example, a study detailed a synthetic method for an important intermediate used in the synthesis of biologically active compounds like omisertinib (AZD9291), highlighting the compound's significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Enzymatic Removal of Carboxyl Protecting Groups

The compound has been studied in the context of enzymatic removal of carboxyl protecting groups. An esterase from Bacillus subtilis and lipase A from Candida antarctica were identified as effective in hydrolyzing tert-butyl esters of protected amino acids, demonstrating the compound's utility in enzymatic processes (Schmidt et al., 2005).

Safety And Hazards

Tert-butyl esters are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are combustible liquids and can cause irritation to the eyes and upper respiratory tract . Personal protective equipment, including dust masks, eyeshields, and gloves, are recommended when handling these chemicals .

properties

IUPAC Name

tert-butyl N-[(2S)-2-amino-3,3-dimethylbutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSWUUVDIYKZTD-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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